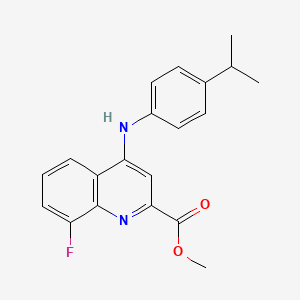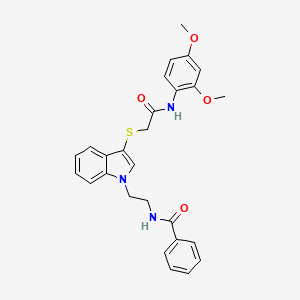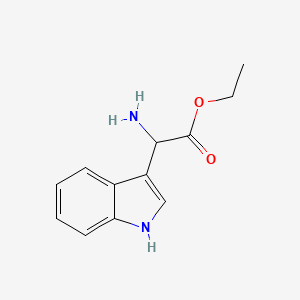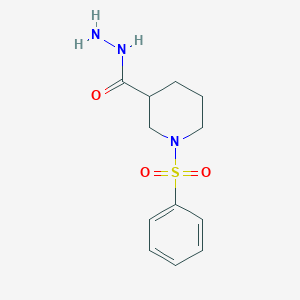![molecular formula C23H21N3O2S B2398228 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 897469-68-0](/img/structure/B2398228.png)
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, also known as MBTM, is a chemical compound that has gained attention for its potential use in scientific research. MBTM has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound is part of a broader category of chemicals that have been synthesized and evaluated for their antimicrobial activities. For example, Patel et al. (2011) synthesized a range of pyridine derivatives, including compounds with structural similarities to the one , showcasing modest antimicrobial activities against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Biological Activity and Anticonvulsant Evaluation
Several studies have focused on the biological activities of compounds with similar structures. Ghareb et al. (2017) investigated novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives for their anticonvulsant activities. Their findings indicate these compounds' potential as anticonvulsant agents, suggesting a pathway for further exploration in neuropharmacology (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Anti-mycobacterial Chemotypes
Research by Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, showcasing their potential against Mycobacterium tuberculosis. This study not only presents a novel class of anti-tubercular agents but also emphasizes the importance of structural diversity in drug discovery (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Neuroprotective Activities
Zhong et al. (2020) designed and synthesized a series of aryloxyethylamine derivatives to evaluate their neuroprotective activities. Among these, compounds with structural features similar to “(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone” showed potential in protecting PC12 cells against glutamate-induced cell death, suggesting their promise as anti-ischemic stroke agents (Zhong, Gao, Xu, Qi, & Wu, 2020).
Mecanismo De Acción
Target of Action
The primary targets of the compound (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are currently under investigation. Similar compounds have been found to interact with receptors that play a major role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to suppress the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds have demonstrated cytotoxic activity against certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors include temperature, pH, and the presence of other compounds. Specific details about how these factors influence the action of this compound are currently under investigation.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of this compound are not yet fully understood. It is known that similar compounds have shown interactions with various enzymes and proteins . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring have shown inhibitory activity against COX-1 and COX-2 enzymes .
Cellular Effects
The cellular effects of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are not yet fully known. Similar compounds have been shown to have cytotoxic activity against various cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. Similar compounds have shown to inhibit COX-1 and COX-2 enzymes .
Propiedades
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-17-9-10-20-21(15-17)29-23(24-20)26-13-11-25(12-14-26)22(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDOKKAIEFRFPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)


![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)


![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)

![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)


![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)
